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Compound of Interest

Compound Name: 3-Hydroxypimeloyl-CoA

Cat. No.: B1242456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core biosynthesis mechanism of 3-
hydroxypimeloyl-CoA, a key intermediate in vital metabolic pathways, most notably the

biosynthesis of biotin (Vitamin B7) in many bacteria. Understanding this pathway is crucial for

research in metabolic engineering and for the development of novel antimicrobial agents

targeting essential bacterial processes.

Core Biosynthesis Pathway: The BioZ-FabG Route
In many bacteria, particularly α-proteobacteria, the synthesis of the pimeloyl moiety, a

precursor to biotin, deviates from the canonical fatty acid synthesis pathway and is initiated by

the enzyme BioZ. This pathway leads to the formation of 3-hydroxypimeloyl-ACP, which is

subsequently converted to 3-hydroxypimeloyl-CoA.

The core enzymatic steps are as follows:

Condensation by BioZ (β-ketoacyl-ACP synthase III): BioZ catalyzes the Claisen

condensation of glutaryl-CoA and malonyl-ACP to form 3-ketopimeloyl-ACP. This is a crucial

step that commits metabolites to this specific pathway.[1][2]

Reduction by FabG (β-ketoacyl-ACP reductase): The 3-keto group of 3-ketopimeloyl-ACP is

then reduced by the NADPH-dependent enzyme FabG to yield 3-hydroxypimeloyl-ACP.[3][4]
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Thioester Exchange: While not extensively detailed in the literature, it is presumed that 3-

hydroxypimeloyl-ACP is converted to 3-hydroxypimeloyl-CoA through the action of an acyl-

ACP thioesterase or a similar transferase.

An alternative but related pathway involves the enzyme 3-hydroxypimeloyl-CoA
dehydrogenase, which catalyzes the reversible oxidation of 3-hydroxypimeloyl-CoA to 3-

oxopimeloyl-CoA. This enzyme is implicated in the anaerobic degradation of benzoate.[5]
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Core metabolic pathway for 3-Hydroxypimeloyl-CoA biosynthesis.

Quantitative Data
Quantitative kinetic data for the core enzymes with their specific pimeloyl substrates are not

extensively reported in the literature. The following table summarizes the available data,

including values for analogous substrates that are commonly used in enzymatic assays.
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Enzyme Organism
Substrate
(s)

Km
Vmax or
kcat

Catalytic
Efficiency
(kcat/Km)

Referenc
e(s)

FabG
Escherichi

a coli

Acetoacety

l-CoA

58.7 µM

(assay

concentrati

on)

Not

specified

Not

specified
[3]

FabG
Vibrio

cholerae

Acetoacety

l-CoA

1.0 ± 0.2

mM

Not

specified

(12 ± 3) x

103 M-1s-1
[6]

FabG
Vibrio

cholerae
NADPH

0.29 ± 0.03

mM

Not

specified

Not

specified
[6]

FabH-

Chimera3

(BioZ-like)

Escherichi

a coli

Glutaryl-

CoA

Not

specified

Not

specified

11.15 µM-

1s-1
[1]

BioZ

Agrobacteri

um

tumefacien

s

Glutaryl-

CoA

Not

specified

Not

specified

54.7 µM-

1s-1
[1]

3-

Hydroxypi

meloyl-CoA

Dehydroge

nase

Not

specified

3-

Hydroxypi

meloyl-

CoA,

NAD+

Not Found Not Found Not Found [5]

Note: The data for FabG are with the proxy substrate acetoacetyl-CoA. The catalytic efficiency

for the FabH-Chimera3 provides an estimate for BioZ-like activity. Specific kinetic parameters

for BioZ and 3-Hydroxypimeloyl-CoA Dehydrogenase with their physiological substrates are

not readily available in the reviewed literature.

Experimental Protocols
This section provides detailed methodologies for the expression, purification, and

characterization of the key enzymes involved in 3-Hydroxypimeloyl-CoA biosynthesis.
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Recombinant Expression and Purification of BioZ and
FabG
This protocol describes the general workflow for obtaining purified BioZ from Agrobacterium

tumefaciens and FabG from Escherichia coli using an N-terminal His-tag for affinity purification.

3.1.1. Gene Cloning and Vector Construction

The bioZ gene from A. tumefaciens or the fabG gene from E. coli is amplified by PCR from

genomic DNA.[7][8]

The PCR product is cloned into an expression vector such as pET-28a(+), which provides an

N-terminal hexahistidine (6xHis) tag.[7][8]

The construct is verified by DNA sequencing.

3.1.2. Protein Expression

The expression vector is transformed into a suitable E. coli expression strain, such as

BL21(DE3).[9]

A single colony is used to inoculate a starter culture of 50 mL of Luria-Bertani (LB) broth

containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET vectors). The culture

is grown overnight at 37°C with shaking.

The starter culture is used to inoculate 1 L of LB broth with the same antibiotic. The culture is

grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.5 mM.[9]

The culture is then incubated for an additional 4-6 hours at 30°C or overnight at 18°C to

enhance protein solubility.

3.1.3. Cell Lysis and Protein Purification

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
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The cell pellet is resuspended in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

The cells are lysed by sonication on ice.

The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with Wash Buffer

(50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

The column is washed with several column volumes of Wash Buffer to remove unbound

proteins.

The His-tagged protein is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl,

250 mM imidazole).

Eluted fractions are analyzed by SDS-PAGE for purity.

Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5,

150 mM NaCl, 10% glycerol) and stored at -80°C.

Spectrophotometric Assay for FabG Activity
This assay measures the activity of FabG by monitoring the decrease in absorbance at 340 nm

due to the oxidation of NADPH.[3][10] Acetoacetyl-CoA is used as a readily available substrate

analog.

Materials:

Purified FabG enzyme

Acetoacetyl-CoA

NADPH

Assay Buffer: 0.1 M sodium phosphate, pH 7.0, 1 mM 2-mercaptoethanol

UV-Vis spectrophotometer
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Procedure:

Prepare a reaction mixture in a quartz cuvette containing:

Assay Buffer

240 µM NADPH

A known concentration of purified FabG enzyme

Incubate the mixture at room temperature for 2-3 minutes to establish a baseline reading.

Initiate the reaction by adding acetoacetyl-CoA to a final concentration of 60 µM.[3]

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε for NADPH at 340

nm is 6220 M-1cm-1).

Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme

that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Analysis of Acyl-CoA and Acyl-ACP Intermediates by
LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the

identification and quantification of low-abundance intermediates like acyl-CoAs and acyl-ACPs.

[11][12]

3.3.1. Sample Preparation

Bacterial cultures are rapidly quenched to halt metabolic activity.

Metabolites, including acyl-CoAs and acyl-ACPs, are extracted using a solvent mixture (e.g.,

acetonitrile/methanol/water).

For acyl-ACP analysis, proteins may be precipitated and the acyl-ACP portion further purified

or subjected to enzymatic digestion to release the acyl-phosphopantetheine moiety for easier
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detection.[11][12]

3.3.2. LC-MS/MS Analysis

Samples are separated on a C18 reversed-phase HPLC column using a gradient of mobile

phases, typically containing a weak acid like formic acid or a base like ammonium hydroxide

to improve ionization.[13][14]

The eluent is introduced into a tandem mass spectrometer operating in positive ion mode.

Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific

precursor-to-product ion transitions for each target analyte are monitored.[11]

Identification is confirmed by matching retention times and fragmentation patterns with

authentic standards, if available.

Logical and Experimental Workflows
Experimental Workflow Diagram
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General experimental workflow for studying the 3-Hydroxypimeloyl-CoA biosynthesis
pathway.

Relevance to Drug Development
The biotin biosynthesis pathway is essential for the survival of many pathogenic bacteria,

including members of the ESKAPE group (Enterococcus faecium, Staphylococcus aureus,

Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter
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species).[15][16] Since this pathway is absent in humans, its enzymes are attractive targets for

the development of novel antibiotics.[15][17]

Target Validation: Genetic studies have shown that deletion of genes in this pathway, such as

bioZ, leads to biotin auxotrophy and reduced virulence.[7][18]

Inhibitor Development: The enzymes BioZ and FabG are promising targets for small-

molecule inhibitors. The development of such inhibitors could lead to new classes of

antibiotics with novel mechanisms of action, potentially overcoming existing resistance

issues.[19][20]

This technical guide provides a foundational understanding of the 3-Hydroxypimeloyl-CoA
biosynthesis mechanism, offering valuable insights for researchers and professionals in the

fields of biochemistry and drug discovery. Further research is needed to fully characterize the

kinetics and regulation of this important metabolic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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